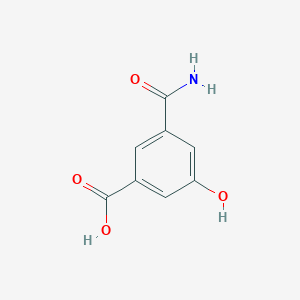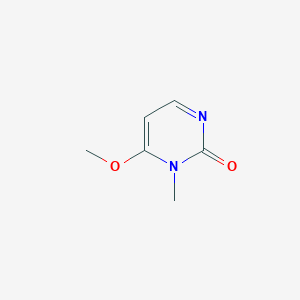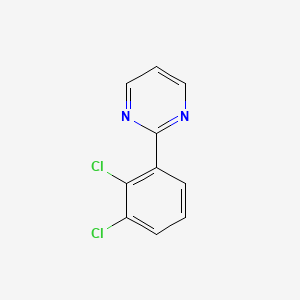
3-Carbamoyl-5-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carbamoyl-5-hydroxybenzoic acid is a derivative of hydroxybenzoic acid, which is a type of aromatic carboxylic acid. This compound is characterized by the presence of a carbamoyl group (-CONH2) and a hydroxyl group (-OH) attached to a benzene ring. Hydroxybenzoic acids are known for their bioactive properties and are commonly found in various plants, fruits, and vegetables .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-carbamoyl-5-hydroxybenzoic acid typically involves the introduction of the carbamoyl group and the hydroxyl group onto the benzene ring. One common method is the nitration of benzoic acid followed by reduction and subsequent hydrolysis to introduce the hydroxyl group. The carbamoyl group can be introduced through the reaction of the hydroxylated benzoic acid with phosgene or urea under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Carbamoyl-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoic acids.
Wissenschaftliche Forschungsanwendungen
3-Carbamoyl-5-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-carbamoyl-5-hydroxybenzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways
Vergleich Mit ähnlichen Verbindungen
Salicylic Acid: Contains a hydroxyl group at the ortho position relative to the carboxyl group.
p-Hydroxybenzoic Acid: Contains a hydroxyl group at the para position relative to the carboxyl group.
Protocatechuic Acid: Contains two hydroxyl groups at the ortho and meta positions relative to the carboxyl group.
Uniqueness: 3-Carbamoyl-5-hydroxybenzoic acid is unique due to the presence of both a carbamoyl group and a hydroxyl group on the benzene ring, which imparts distinct chemical and biological properties compared to other hydroxybenzoic acids .
Eigenschaften
CAS-Nummer |
1243392-81-5 |
|---|---|
Molekularformel |
C8H7NO4 |
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
3-carbamoyl-5-hydroxybenzoic acid |
InChI |
InChI=1S/C8H7NO4/c9-7(11)4-1-5(8(12)13)3-6(10)2-4/h1-3,10H,(H2,9,11)(H,12,13) |
InChI-Schlüssel |
SQIJXSFKIAGDPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13117699.png)



![2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-](/img/structure/B13117728.png)



![3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol acetate](/img/structure/B13117758.png)
![Alanine, n-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester](/img/structure/B13117760.png)
![4,13-dioxapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1,6,8,10(20),11(19),15,17-heptaene-3,5,12,14-tetrone](/img/structure/B13117765.png)

![Methyl 6-methylbenzo[d]oxazole-2-carboxylate](/img/structure/B13117781.png)

